molecular formula C21H20FN3O3S2 B2464364 N-(4-fluorophenyl)-2-((4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941874-17-5

N-(4-fluorophenyl)-2-((4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2464364
CAS No.: 941874-17-5
M. Wt: 445.53
InChI Key: DEPMQVUGELTAFD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20FN3O3S2 and its molecular weight is 445.53. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-2-((4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound comprises several key functional groups:

  • Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.
  • Thiazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Acetamide Functional Group : Often associated with improved pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies suggest it may induce apoptosis in various cancer cell lines.
    • A study reported an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative activity compared to other known compounds like SAHA (17.25 μM) .
  • Antimicrobial Activity :
    • Preliminary assays indicate that this compound may possess antibacterial properties, particularly against Gram-positive bacteria.
  • Enzyme Inhibition :
    • The compound's structural components suggest it could inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are crucial targets in cancer therapy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring.
  • Introduction of the fluorophenyl group.
  • Coupling with the acetamide moiety.

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamidesContains oxadiazole ringPotential for different biological activity due to oxadiazole incorporation
2-{[5-(6-amino-thiazol-5-yloxy)-phenyl]sulfanyl}-N-(4-fluorophenyl)acetamidesThiazole and phenolic componentsExplored for antibacterial properties
5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivativesPiperidine ring additionInvestigated for neuroprotective effects

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on HDAC Inhibition : A related compound with a fluorinated aromatic ring demonstrated selectivity towards HDAC3, showcasing how modifications can enhance therapeutic efficacy .
  • Antitumor Activity Investigation : Research indicated that compounds with similar thiazole structures exhibited significant tumor growth inhibition in xenograft models, reinforcing the potential of thiazole-containing compounds in oncology .

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S2/c1-28-18-5-3-2-4-14(18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-8-6-15(22)7-9-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPMQVUGELTAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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